molecular formula C9H17NO3 B15311159 Methyl 3-(4-aminooxan-4-yl)propanoate

Methyl 3-(4-aminooxan-4-yl)propanoate

Cat. No.: B15311159
M. Wt: 187.24 g/mol
InChI Key: MDDOIXXMMNIFBE-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminooxan-4-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 4-aminooxan-4-yl group. This structural motif may influence solubility, reactivity, and biological interactions. The following comparisons are based on structurally related methyl or ethyl propanoate esters documented in the literature.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-(4-aminooxan-4-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-8(11)2-3-9(10)4-6-13-7-5-9/h2-7,10H2,1H3

InChI Key

MDDOIXXMMNIFBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCOCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminooxan-4-yl)propanoate typically involves the esterification of 3-(4-aminooxan-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-aminooxan-4-yl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(4-aminooxan-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving esterases and amidases.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminooxan-4-yl)propanoate exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases to release the active aminooxan-4-yl propanoic acid, which can then interact with target proteins and modulate their activity. The oxane ring and amino group contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Methyl Propanoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) XLogP3 Hydrogen Bond Acceptors Reference
Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate C₁₇H₁₇NO₅ 315.33 4-(4-nitrobenzyloxy)phenyl 5
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.40 Chromene ring with methyl/propoxy 3.1 5
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate C₁₄H₁₃NO₄ 261.27 Quinoline with methoxy/ketone 4
Methyl 3-(4-methoxyphenyl)propanoate C₁₁H₁₄O₃ 194.23 4-methoxyphenyl 3
Methyl 3-(4-aminooxan-4-yl)propanoate (hypothetical) C₉H₁₅NO₃* ~201.22* 4-aminooxan-4-yl ~1.5† 4

*Hypothetical molecular formula and weight calculated based on structural similarity. †Estimated XLogP3 based on amino group polarity and oxane hydrophobicity.

Key Findings:

Substituent Effects on Hydrophobicity (XLogP3): The chromene-containing derivative (XLogP3 = 3.1 ) exhibits higher lipophilicity due to its fused aromatic system and propoxy group. In contrast, the hypothetical aminooxan derivative is predicted to have lower XLogP3 (~1.5) owing to the polar amino group enhancing aqueous solubility. Methoxy-substituted derivatives (e.g., ) likely have moderate hydrophobicity, influenced by the electron-donating methoxy group.

This could enhance interactions with biological targets or solvents.

Structural Rigidity and Reactivity: The oxane ring in the target compound introduces conformational constraints, similar to the chromene () and quinoline () systems. Such rigidity may influence metabolic stability or binding specificity. The nitro group in may confer electrophilic reactivity, contrasting with the nucleophilic amino group in the target compound.

Toxicological Considerations:

  • highlights that toxicological data for structurally related compounds (e.g., 3-Methyl-L-tyrosine) are often incomplete . This underscores the need for individualized safety assessments for each derivative.

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